Pentan-3-yl (3,5-dichloro-4-methoxyphenyl)carbamate
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Overview
Description
Pentan-3-yl (3,5-dichloro-4-methoxyphenyl)carbamate is a chemical compound known for its unique structure and properties It is characterized by the presence of a carbamate group attached to a pentan-3-yl chain and a 3,5-dichloro-4-methoxyphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentan-3-yl (3,5-dichloro-4-methoxyphenyl)carbamate typically involves the reaction of 3,5-dichloro-4-methoxyphenol with pentan-3-yl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The final product is typically purified through crystallization or distillation to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Pentan-3-yl (3,5-dichloro-4-methoxyphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the carbamate group to amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while reduction can produce amines. Substitution reactions can lead to various substituted carbamates or phenyl derivatives.
Scientific Research Applications
Pentan-3-yl (3,5-dichloro-4-methoxyphenyl)carbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals, coatings, and polymers.
Mechanism of Action
The mechanism of action of Pentan-3-yl (3,5-dichloro-4-methoxyphenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The aromatic ring may also participate in π-π interactions or hydrogen bonding, contributing to the compound’s overall effect.
Comparison with Similar Compounds
Similar Compounds
- Methyl (3,5-dichloro-4-methoxyphenyl)carbamate
- Ethyl (3,5-dichloro-4-methoxyphenyl)carbamate
- Butyl (3,5-dichloro-4-methoxyphenyl)carbamate
Uniqueness
Pentan-3-yl (3,5-dichloro-4-methoxyphenyl)carbamate is unique due to its specific alkyl chain length and substitution pattern on the aromatic ring. This unique structure imparts distinct physical and chemical properties, making it suitable for specific applications that similar compounds may not fulfill.
Properties
CAS No. |
84970-54-7 |
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Molecular Formula |
C13H17Cl2NO3 |
Molecular Weight |
306.18 g/mol |
IUPAC Name |
pentan-3-yl N-(3,5-dichloro-4-methoxyphenyl)carbamate |
InChI |
InChI=1S/C13H17Cl2NO3/c1-4-9(5-2)19-13(17)16-8-6-10(14)12(18-3)11(15)7-8/h6-7,9H,4-5H2,1-3H3,(H,16,17) |
InChI Key |
TWVHAKFUWLOFIS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)OC(=O)NC1=CC(=C(C(=C1)Cl)OC)Cl |
Origin of Product |
United States |
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